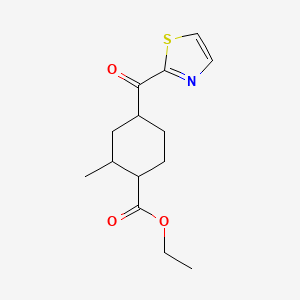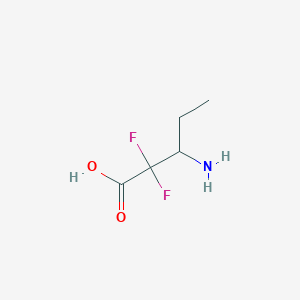
3-Amino-2,2-difluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,2-difluoropentanoic acid: is a fluorinated amino acid derivative. The presence of fluorine atoms in its structure imparts unique properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials:
Reaction Conditions: One common method involves the reaction of ethyl 2,2-difluoropropanoate with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity ethyl 3-amino-2,2-difluoropropanoic acid.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reactions are often carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products: Depending on the reaction conditions, major products can include substituted amino acids, amides, and other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Amino-2,2-difluoropentanoic acid is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Biology: In biological research, it serves as a probe to study enzyme mechanisms and protein interactions due to its unique fluorinated structure. Medicine: The compound is investigated for its potential use in drug development, particularly in designing enzyme inhibitors and receptor modulators. Industry: It finds applications in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can act as an enzyme inhibitor by mimicking natural substrates and binding to active sites, thereby blocking enzyme activity.
Receptor Modulation: It can interact with specific receptors, altering their activity and leading to downstream effects in cellular pathways.
Pathways Involved: The exact pathways depend on the specific biological target but often involve key metabolic and signaling pathways.
Comparaison Avec Des Composés Similaires
2,2-Difluoropropionic acid: Shares the difluorinated structure but lacks the amino group, leading to different reactivity and applications.
3-Amino-2,2-difluoropropanoic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Ethyl 2,2-difluoropropanoate: Lacks the amino group, making it less versatile in biological applications.
Uniqueness: 3-Amino-2,2-difluoropentanoic acid is unique due to the combination of the ethyl ester, amino group, and difluorinated structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C5H9F2NO2 |
|---|---|
Poids moléculaire |
153.13 g/mol |
Nom IUPAC |
3-amino-2,2-difluoropentanoic acid |
InChI |
InChI=1S/C5H9F2NO2/c1-2-3(8)5(6,7)4(9)10/h3H,2,8H2,1H3,(H,9,10) |
Clé InChI |
WCNPKOJLVGXOKV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(C(=O)O)(F)F)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methylphenyl)-](/img/structure/B8628492.png)

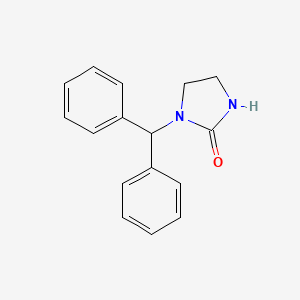
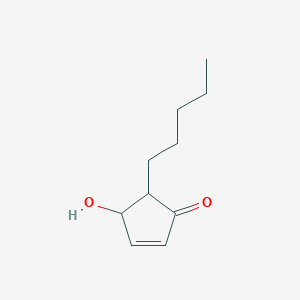
![4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline](/img/structure/B8628518.png)

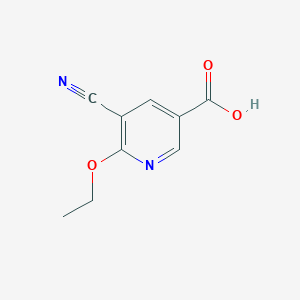
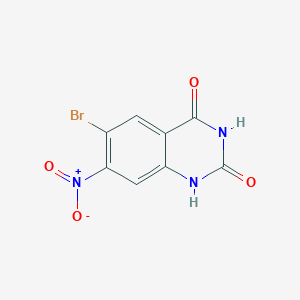
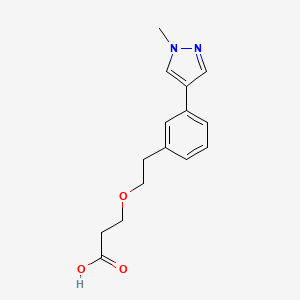
![1-Piperazinecarbonyl chloride, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8628555.png)
![2-{[N-(4-Methoxyphenyl)glycyl]amino}benzoic acid](/img/structure/B8628556.png)
![Acetamide,n-[4-(6-amino-4-methyl-2-pyridinyl)butyl]-](/img/structure/B8628572.png)
